[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(3-fluorobenzoyl)carbamate
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Overview
Description
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(3-FLUOROBENZOYL)CARBAMATE is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a quinolizidine ring system and a fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(3-FLUOROBENZOYL)CARBAMATE typically involves multiple steps, starting with the preparation of the quinolizidine ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the fluorobenzoyl group is usually accomplished via acylation reactions using 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The final step involves the formation of the carbamate linkage, which can be achieved by reacting the intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(3-FLUOROBENZOYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced carbamate derivatives.
Scientific Research Applications
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(3-FLUOROBENZOYL)CARBAMATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(3-FLUOROBENZOYL)CARBAMATE involves its interaction with specific molecular targets within biological systems. The quinolizidine ring system is known to interact with various enzymes and receptors, potentially modulating their activity. The fluorobenzoyl group may enhance the compound’s binding affinity and specificity for certain targets. Overall, the compound’s effects are mediated through a combination of molecular interactions and pathway modulations.
Comparison with Similar Compounds
Similar Compounds
Quinolines: These compounds share a similar quinolizidine ring system and are known for their diverse biological activities.
Carbamates: Other carbamate derivatives, such as carbaryl and carbofuran, are widely used as pesticides and have well-documented mechanisms of action.
Fluorobenzoyl Compounds: Compounds containing the fluorobenzoyl group are studied for their enhanced binding properties and potential therapeutic applications.
Uniqueness
(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL N-(3-FLUOROBENZOYL)CARBAMATE is unique due to its combination of a quinolizidine ring system, a carbamate linkage, and a fluorobenzoyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C18H23FN2O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(3-fluorobenzoyl)carbamate |
InChI |
InChI=1S/C18H23FN2O3/c19-15-7-3-5-13(11-15)17(22)20-18(23)24-12-14-6-4-10-21-9-2-1-8-16(14)21/h3,5,7,11,14,16H,1-2,4,6,8-10,12H2,(H,20,22,23)/t14-,16+/m0/s1 |
InChI Key |
DTBMGNLTMCQNKD-GOEBONIOSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)COC(=O)NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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